Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the 3,4-dichlorophenyl group and the ethyl ester functionality further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of an appropriate phenol derivative with an α-haloketone under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For instance, the dichlorophenyl group may enhance binding affinity to certain protein pockets, while the benzofuran core can interact with hydrophobic regions of the target.
Comparison with Similar Compounds
Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a single chlorine atom, potentially altering its reactivity and biological activity.
Ethyl 5-[(3,4-dimethoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: The presence of methoxy groups instead of chlorine atoms can significantly change its chemical properties and applications.
Ethyl 5-[(3,4-difluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Fluorine atoms instead of chlorine can affect the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H16Cl2O4 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2O4/c1-3-23-19(22)18-11(2)25-17-7-5-13(9-14(17)18)24-10-12-4-6-15(20)16(21)8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
PIIIYFGSPJOCLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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